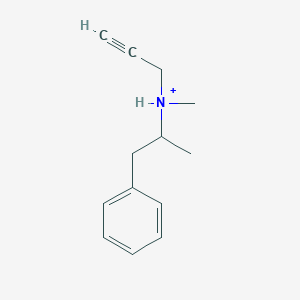

Selegiline(1+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N+ |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

methyl-(1-phenylpropan-2-yl)-prop-2-ynylazanium |

InChI |

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/p+1 |

InChI Key |

MEZLKOACVSPNER-UHFFFAOYSA-O |

Canonical SMILES |

CC(CC1=CC=CC=C1)[NH+](C)CC#C |

Origin of Product |

United States |

Historical Context and Conceptual Development in Selegiline Research

Early Investigations of Monoamine Oxidase Inhibition and Behavioral Pharmacology

The development of Selegiline (B1681611), originally known as (-)-deprenyl, began in the early 1960s through the work of Hungarian psychopharmacologist József Knoll and his colleagues at Chinoin Pharmaceutical Company. wikipedia.orginhn.org Their initial goal was to create a "psychic energizer" with antidepressant properties, building upon the known effects of MAO inhibitors. nih.gov Knoll's research was driven by a desire to understand the manipulability of behavior in mammals and the role of the brain's catecholaminergic system. inhn.org He sought an amphetamine-like derivative that could stimulate the brain without inducing the aimless hyperactivity associated with high doses of amphetamines. inhn.org

Early studies with a racemic mixture of deprenyl, known as E-250, showed promising antidepressant effects in clinical trials. inhn.orginhn.org These initial investigations laid the groundwork for further exploration into the compound's unique pharmacological profile.

Elucidation of Selective Monoamine Oxidase B (MAO-B) Inhibition

A pivotal moment in the history of Selegiline came with the discovery of the two isoforms of monoamine oxidase: MAO-A and MAO-B. wikipedia.org In 1971, Knoll demonstrated that Selegiline is a highly selective and irreversible inhibitor of MAO-B at lower doses. wikipedia.orginhn.orgnih.gov This selectivity was a crucial breakthrough, as it explained why Selegiline did not cause the "cheese effect." inhn.org MAO-B is primarily involved in the metabolism of dopamine (B1211576), while MAO-A is more responsible for breaking down serotonin (B10506) and norepinephrine (B1679862), as well as dietary tyramine. wikipedia.orgpatsnap.compatsnap.com

This discovery, which later became a "citation classic," established Selegiline as a key experimental tool in MAO research and opened the door for its therapeutic application in conditions characterized by dopamine deficiency, such as Parkinson's disease. inhn.orgd-nb.info Subsequent studies in post-mortem human brains confirmed the presence and distribution of MAO-B, further solidifying the rationale for its selective inhibition. d-nb.info

Table 1: Key Milestones in the Early Development of Selegiline

| Year | Milestone | Significance |

| 1962 | Synthesis of Selegiline (R-deprenyl) by Zoltán Ecseri. nih.gov | The creation of the compound that would become a cornerstone of MAO-B inhibitor research. |

| 1960s | Initial pharmacological studies by József Knoll. nih.govwikipedia.org | Exploration of Selegiline as a psychic energizer and potential antidepressant. |

| 1965 | First preliminary report on clinical trials in depression. inhn.org | Early indication of therapeutic potential. |

| 1971 | Discovery of selective MAO-B inhibition by Knoll. wikipedia.orginhn.org | A fundamental breakthrough explaining its unique safety profile and guiding future therapeutic applications. |

| 1977 | First medical use for Parkinson's disease in Hungary. wikipedia.org | The beginning of Selegiline's clinical journey as a treatment for neurodegenerative disease. |

Development of the Neuroprotective Hypothesis for Selegiline

Beyond its symptomatic effects on dopamine levels, research began to suggest that Selegiline might possess neuroprotective properties. The first evidence of this came from a 1978 study by Knoll, which showed that Selegiline could protect nigrostriatal dopaminergic neurons from the neurotoxin 6-hydroxydopamine (6-OHDA). inhn.org This finding sparked a new line of inquiry into whether Selegiline could slow the progression of neurodegenerative diseases.

Further support for the neuroprotective hypothesis came from studies involving the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a compound known to induce parkinsonism. core.ac.uk It was discovered that MAO-B is responsible for converting MPTP into its toxic metabolite, MPP+. core.ac.uk Consequently, MAO-B inhibitors like Selegiline were found to prevent this toxic conversion and protect dopaminergic neurons. core.ac.uknih.gov

Clinical trials in the late 1980s, such as the DATATOP study, were initiated to investigate whether Selegiline could delay the need for levodopa (B1675098) therapy in early Parkinson's disease, with some studies suggesting a possible disease-modifying effect. nih.govnih.gov While the symptomatic benefits were clear, the definitive proof of a disease-modifying effect has remained a subject of ongoing research and debate. nih.gov

Evolution of Selegiline's Multifaceted Mechanism of Action Concept

The initial understanding of Selegiline's action centered on its selective MAO-B inhibition. However, over time, a more complex and multifaceted picture has emerged. nih.gov Research has revealed that Selegiline's effects are not solely attributable to its enzyme-inhibiting properties.

Several proposed mechanisms contribute to its broader pharmacological profile:

Enhancement of Catecholaminergic Activity: Knoll proposed that Selegiline acts as a "catecholaminergic activity enhancer" (CAE), promoting the impulse-mediated release of dopamine and norepinephrine. wikipedia.orginhn.org This effect is thought to be independent of MAO-B inhibition. nih.gov

Antioxidant Properties: Selegiline has been shown to reduce the production of oxidative radicals and up-regulate antioxidant enzymes like superoxide (B77818) dismutase and catalase. core.ac.uknih.gov This action may help protect neurons from oxidative stress, a key factor in neurodegeneration. patsnap.com

Anti-apoptotic Effects: Studies have demonstrated that Selegiline can delay apoptosis (programmed cell death) in neuronal cell cultures, a property that appears to be independent of its MAO-B inhibitory activity. nih.govnih.gov This anti-apoptotic action may be linked to its propargylamine (B41283) structure, a feature shared with another MAO-B inhibitor, rasagiline (B1678815). nih.gov

Table 2: Proposed Mechanisms of Action for Selegiline

| Mechanism | Description |

| Selective MAO-B Inhibition | Irreversibly inhibits the MAO-B enzyme, leading to increased dopamine levels in the brain. wikipedia.orgpatsnap.com |

| Catecholaminergic Activity Enhancement (CAE) | Enhances the impulse-mediated release of norepinephrine and dopamine. wikipedia.orgnih.gov |

| Neuroprotection | Protects neurons from various neurotoxins and oxidative stress. core.ac.uknih.gov |

| Anti-apoptotic Activity | Delays programmed cell death in neurons. nih.govnih.gov |

| Active Metabolites | Metabolizes to levomethamphetamine and levoamphetamine, which may have weak neuropharmacological effects. wikipedia.orgwikipedia.org |

Molecular and Cellular Pharmacological Mechanisms

Neurotransmitter Dynamics and Modulation

Selegiline(1+) influences several aspects of neurotransmitter function, including their release, reuptake, and interaction with receptors.

Enhancement of Presynaptic Dopamine (B1211576) Release

Research indicates that selegiline (B1681611) and its metabolites can enhance the release of dopamine from presynaptic neurons. mdpi.comfrontiersin.org This action is considered a key component of its therapeutic effects. The metabolites of selegiline, specifically L-methamphetamine and L-amphetamine, are known to interfere with neuronal reuptake and promote the release of several neurotransmitters, including dopamine. hres.ca This enhancement of action potential-evoked dopamine release contributes to increased dopaminergic activity. wikipedia.org

Inhibition of Dopamine Reuptake Mechanisms

Selegiline(1+) and its metabolites also exhibit inhibitory effects on the reuptake of dopamine from the synaptic cleft. nih.govbrieflands.com While selegiline itself is a weak inhibitor of the dopamine transporter (DAT), its metabolites, (-)-methamphetamine and (-)-desmethylselegiline, are more potent in this regard. nih.gov Chronic administration of selegiline has been shown to inhibit dopamine reuptake, an effect that is reversible. nih.gov This inhibition leads to a higher concentration of dopamine in the synapse, thereby augmenting dopaminergic neurotransmission. researchgate.net Some studies suggest this effect may be mild. frontiersin.org

Catecholaminergic Activity Enhancement (CAE) Independent of MAO-B Inhibition

A significant aspect of selegiline's pharmacology is its ability to act as a catecholaminergic activity enhancer (CAE), a function that is independent of its MAO-B inhibitory action. wikipedia.orgbenthambooks.com This CAE effect involves the potentiation of the impulse-evoked release of catecholamines, such as dopamine and norepinephrine (B1679862). wikipedia.orgebi.ac.uk This property was discovered in the 1980s and is considered a key factor in its therapeutic profile. benthambooks.com The CAE effect is observed at doses lower than those required for MAO inhibition. benthambooks.com

Activation of Trace Amine-Associated Receptor 1 (TAAR1)

Recent research has identified the activation of Trace Amine-Associated Receptor 1 (TAAR1) as a potential mechanism underlying selegiline's enhancer effects. mdpi.comnih.gov TAAR1 is an intracellular Gs protein-coupled receptor that, when activated, can lead to an increase in cAMP production and subsequent phosphorylation of proteins involved in neurotransmitter release. mdpi.com It is proposed that selegiline is taken up by the dopamine transporter and then activates TAAR1, leading to an increase in the vesicular release of dopamine. mdpi.com This agonist effect on TAAR1 is thought to contribute to its dopaminergic enhancer activity. mdpi.comnih.gov In contrast, the MAO-B inhibitor rasagiline (B1678815) may act as an antagonist at this receptor. mdpi.comnih.gov

Effects on Other Monoaminergic Systems (e.g., Norepinephrine, Serotonin)

While selegiline's primary impact is on the dopaminergic system, it also influences other monoaminergic systems, particularly at higher doses. By inhibiting MAO-A at concentrations above 10 mg/day, selegiline can increase the levels of serotonin (B10506) and norepinephrine in the brain. wikipedia.orgwikipedia.org Its metabolites also contribute to the release of norepinephrine. ebi.ac.uk Studies in mice have shown that selegiline can increase cortical norepinephrine content and restore decreased striatal serotonin levels. frontiersin.org However, some research suggests that while enhancing catecholaminergic activity, selegiline may decrease serotonergic activity. wikipedia.org

Neurotrophic Factor Regulation and Signaling Pathways

Selegiline(1+) has been shown to exert neuroprotective effects through the regulation of various neurotrophic factors and their associated signaling pathways. medlink.compatsnap.com These actions are largely independent of its MAO-B inhibition. spandidos-publications.com

Research has demonstrated that selegiline can increase the expression of several key neurotrophic factors, including:

Brain-Derived Neurotrophic Factor (BDNF) frontiersin.orgspandidos-publications.com

Glial Cell Line-Derived Neurotrophic Factor (GDNF) brieflands.comspandidos-publications.com

Nerve Growth Factor (NGF) medlink.combrieflands.com

This upregulation of neurotrophic factors is believed to contribute to its neuroprotective and neurorestorative properties. spandidos-publications.com For instance, in animal models, selegiline administration has been shown to increase both mRNA and protein levels of GDNF and BDNF. spandidos-publications.com

The signaling pathways implicated in selegiline's neurotrophic effects include:

CREB/BDNF Pathway: Selegiline has been shown to protect against neurodegeneration through mechanisms that may involve the CREB-BDNF signaling pathway. nih.gov

Akt/GSK3 Pathway: This pathway is also thought to be involved in the neuroprotective effects of selegiline. nih.gov

Protein Kinase C and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: Evidence suggests these pathways mediate some of the neuroprotective characteristics of selegiline. spandidos-publications.com

Regulation of Bcl-2 Family Proteins: Selegiline can interfere with apoptotic signaling by increasing the synthesis of anti-apoptotic proteins like Bcl-2 and decreasing pro-apoptotic proteins. spandidos-publications.commdpi.com

Interactive Data Table: Effects of Selegiline on Neurotransmitter Systems

| Mechanism | Neurotransmitter(s) Affected | Effect | Supporting Evidence |

|---|---|---|---|

| Presynaptic Release | Dopamine mdpi.comfrontiersin.org | Enhancement | Metabolites (L-methamphetamine, L-amphetamine) promote release. hres.ca |

| Reuptake Inhibition | Dopamine nih.govbrieflands.com | Inhibition (weak to mild) | Metabolites are more potent inhibitors of DAT than selegiline itself. nih.gov |

| CAE | Dopamine, Norepinephrine wikipedia.orgebi.ac.uk | Enhancement | Independent of MAO-B inhibition; potentiates impulse-evoked release. wikipedia.orgbenthambooks.com |

| TAAR1 Activation | Dopamine mdpi.comnih.gov | Agonist | Leads to increased vesicular release of dopamine. mdpi.com |

| MAO-A Inhibition | Serotonin, Norepinephrine wikipedia.orgwikipedia.org | Increased Levels | Occurs at higher doses (>10 mg/day). wikipedia.org |

Interactive Data Table: Selegiline's Regulation of Neurotrophic Factors and Signaling Pathways

| Regulated Factor/Pathway | Effect of Selegiline | Implicated in | Key Findings |

|---|---|---|---|

| BDNF | Increased expression frontiersin.orgspandidos-publications.com | Neuroprotection | Selegiline enhances BDNF expression in cultured astrocytes and animal models. frontiersin.org |

| GDNF | Increased expression brieflands.comspandidos-publications.com | Neuroprotection | Selegiline administration increases both mRNA and protein levels of GDNF. spandidos-publications.com |

| NGF | Increased expression medlink.combrieflands.com | Neuroprotection | Promotes the production of neurotrophins that protect neurons. brieflands.com |

| CREB/BDNF Pathway | Activation nih.gov | Neuroprotection | May mediate protection against methamphetamine-induced neurodegeneration. nih.gov |

| Akt/GSK3 Pathway | Activation nih.gov | Neuroprotection | Involved in the neuroprotective effects against neurotoxicity. nih.gov |

| Bcl-2 Family Proteins | Regulation spandidos-publications.commdpi.com | Anti-apoptosis | Increases anti-apoptotic Bcl-2 and decreases pro-apoptotic proteins. spandidos-publications.com |

Enhancement of Nerve Growth Factor (NGF) Production

Anti-Apoptotic and Cell Survival Mechanisms

Selegiline exhibits significant anti-apoptotic properties, intervening in the cellular processes that lead to programmed cell death. core.ac.uknih.gov These effects are often linked to its ability to maintain mitochondrial health and regulate key apoptotic proteins. nih.govspandidos-publications.com

A central aspect of selegiline's anti-apoptotic action is the preservation of mitochondrial homeostasis. nih.gov It has been shown to protect mitochondria from damage induced by pro-oxidants and neurotoxins. core.ac.ukresearchgate.net The compound helps maintain the mitochondrial membrane potential (ΔΨm) and prevents its collapse, a key event in the apoptotic cascade. core.ac.ukresearchgate.net Selegiline's protective actions also involve the upregulation of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, which play a vital role in guarding mitochondrial integrity and preventing the release of pro-apoptotic factors like cytochrome c. spandidos-publications.comspandidos-publications.com

A specific and critical mechanism for maintaining mitochondrial integrity is the prevention of the mitochondrial permeability transition (MPT). The opening of the MPT pore is a decisive step in many forms of apoptosis, leading to mitochondrial swelling, membrane depolarization, and the release of cell death-inducing factors. core.ac.uk Selegiline has been shown to directly inhibit the opening of the MPT pore. core.ac.ukresearchgate.net Research demonstrates that selegiline dose-dependently inhibits mitochondrial calcium (Ca2+) efflux that occurs through the MPT pore, thereby preventing the downstream activation of the apoptosis cascade. researchgate.netnih.gov This suppression of MPT pore opening is considered a novel anti-apoptotic function of selegiline and is attributed to its propargylamine (B41283) structure, which interacts with mitochondrial membranes to prevent the collapse of membrane potential. researchgate.netresearchgate.net

Attenuation of Cytochrome c Release from Mitochondria

Bcl-2 Protein Family Modulation

The Bcl-2 family of proteins are key regulators of apoptosis, consisting of both anti-apoptotic and pro-apoptotic members. nih.govnih.gov Selegiline exerts its neuroprotective effects by modulating the expression and activity of these proteins, shifting the balance towards cell survival. mdpi.comnih.govnih.gov

Multiple studies have demonstrated that selegiline upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govnih.govresearchgate.net This upregulation has been observed in various cell and animal models. nih.govresearchgate.net For instance, selegiline increased the mRNA and protein levels of Bcl-2 and Bcl-xL in SH-SY5Y cells. nih.gov In hippocampal neural stem cells, treatment with 20 µM selegiline led to a significant increase in Bcl-2 mRNA expression. nih.govspandidos-publications.com This induction of anti-apoptotic proteins is a key mechanism behind selegiline's ability to protect neurons from apoptotic cell death. mdpi.comnih.govnih.gov

In addition to upregulating anti-apoptotic proteins, selegiline also attenuates the activity of pro-apoptotic proteins. nih.govresearchgate.net Research has shown that selegiline can downregulate the expression of pro-apoptotic members like Bax. nih.govresearchgate.netspandidos-publications.com In a mouse model, selegiline treatment was found to attenuate the increase in the Bax/Bcl-2 ratio induced by MPTP, a neurotoxin. spandidos-publications.com By decreasing the levels of pro-apoptotic proteins, selegiline further inhibits the mitochondrial apoptotic pathway. researchgate.netspandidos-publications.com

Upregulation of Anti-Apoptotic Bcl-2 Proteins (e.g., Bcl-2, Bcl-xL)

Caspase Cascade Inhibition

The caspase cascade is a series of enzymatic activations that execute the final stages of apoptosis. Selegiline has been shown to interfere with this cascade, providing another layer of neuroprotection. core.ac.ukplos.orgnih.gov In various experimental models, selegiline treatment has been associated with reduced activation of caspase-3, a key executioner caspase. core.ac.ukplos.orgnih.gov For example, selegiline attenuated the activation of caspase-3 in neuroblastoma cells treated with toxins. core.ac.uk It also significantly attenuated cleaved caspase-3 in a mouse model of Parkinson's disease. nih.gov Furthermore, in a study on septic rats, selegiline treatment led to a decrease in the protein expression of caspase-3 in the liver. plos.org This inhibition of the caspase cascade effectively blocks the downstream events of apoptosis, thereby promoting cell survival. core.ac.ukplos.orgnih.gov

Suppression of Pro-Apoptotic Protein Disulfide Isomerase (PDI) Activity

Recent research has unveiled a novel neuroprotective mechanism of selegiline involving the suppression of the pro-apoptotic activity of Protein Disulfide Isomerase (PDI). nih.gov While PDI is typically involved in the protective unfolded protein response, it can adopt a pro-apoptotic function in neurodegenerative conditions, contributing to cell death. nih.govresearchgate.net

Covalent Binding to PDI Residues

Studies have demonstrated that selegiline can covalently bind to specific residues of the PDI protein. nih.gov Utilizing its propargylamine moiety, selegiline forms covalent bonds with serine 32 (S32), cysteine 56 (C56), and lysine (B10760008) 207 (K207) of PDI. nih.govresearchgate.net The binding to C56 is particularly noteworthy as this residue is located within the catalytic Cys-Gly-His-Cys (CGHC) motif of PDI's 'a' domain, which is crucial for its enzymatic activity. nih.gov The interaction between selegiline and PDI has been confirmed through various experimental techniques, including activity-based protein profiling, cellular thermal shift assays, and surface plasmon resonance, which revealed a dissociation constant (KD) of 96 µM. nih.gov

Table 1: Selegiline Binding to PDI Residues

| Bound Residue | Location/Significance | Reference |

|---|---|---|

| Cysteine 56 (C56) | Within the catalytic CGHC motif | nih.gov |

| Serine 32 (S32) | Covalently modified by selegiline | nih.gov |

Inhibition of PDI Enzymatic Activity and ER Stress-Induced Apoptosis

By binding to PDI, selegiline inhibits its reductase activity. nih.gov This inhibition has significant consequences for cellular fate, particularly under conditions of endoplasmic reticulum (ER) stress, a state implicated in neurodegenerative diseases. nih.govmdpi.com In experimental models, selegiline's inhibition of PDI was shown to prevent mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade. nih.govresearchgate.net Consequently, selegiline rescues cells from ER stress-induced apoptosis. nih.gov For instance, pre-incubation of MN9D neuronal cells with selegiline significantly reduced the percentage of apoptotic cells following treatment with thapsigargin, an inducer of ER stress. nih.gov This anti-apoptotic effect appears to be independent of selegiline's MAO-B inhibitory action, as another MAO-B inhibitor, pargyline, did not prevent PDI-induced cytochrome c release. nih.gov

Antioxidant and Oxidative Stress Mitigation

Selegiline exhibits significant antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress. brieflands.comoup.com

Reduction of Reactive Oxygen Species (ROS) Generation

Selegiline has been shown to reduce the levels of reactive oxygen species (ROS), which are byproducts of cellular metabolism that can cause oxidative damage when produced in excess. oup.comimpactfactor.org The propargylamine moiety of selegiline is capable of donating a proton, which aids in scavenging free radicals. impactfactor.org Studies have demonstrated that selegiline can effectively minimize the levels of superoxide (B77818) anions and nitric oxide in isolated peripheral blood mononuclear cells. impactfactor.org In a model of elastase-induced oxidative stress in A549 lung epithelial cells, selegiline treatment significantly reduced ROS levels. brieflands.com Specifically, a 24-hour treatment with 20 µM of selegiline reduced ROS levels by approximately 45.5% compared to the elastase-treated group. brieflands.com

Enhancement of Endogenous Antioxidant Enzyme Systems

Selegiline not only directly scavenges free radicals but also bolsters the cell's own antioxidant defenses by enhancing the activity of endogenous antioxidant enzymes. brieflands.comnih.gov

One of the key antioxidant enzymes upregulated by selegiline is Superoxide Dismutase (SOD). nih.govbiopsychiatry.com SODs are crucial for converting superoxide radicals into less harmful hydrogen peroxide and oxygen. rsc.org Studies in rats have shown that selegiline treatment significantly increases the activities of both Cu,Zn-SOD (SOD1) and Mn-SOD (SOD2) in the striatum. nih.gov In mesencephalic slice cultures, selegiline increased SOD1 and SOD2 activities, with maximal effects observed at different concentrations. nih.gov Furthermore, research on peripheral blood mononuclear cells from patients with rheumatoid arthritis revealed that selegiline increased SOD content in a concentration-dependent manner. impactfactor.org Continuous subcutaneous infusion of selegiline in aged rats led to a 2- to 3-fold increase in the activities of both Cu,Zn-SOD and Mn-SOD in the striatum and substantia nigra. biopsychiatry.com

Table 2: Effect of Selegiline on SOD Activity

| Study Model | SOD Type(s) Upregulated | Observed Effect | Reference |

|---|---|---|---|

| 25-week-old rats (striatum) | SOD2 | Significant increase in activity | nih.gov |

| Mesencephalic slice cultures | SOD1 and SOD2 | Increased activity | nih.gov |

| Peripheral blood mononuclear cells | SOD | Concentration-dependent increase in content | impactfactor.org |

Increase in Catalase Activity

Selegiline has been shown to enhance the activity of catalase, a crucial enzyme in the antioxidant defense system. Studies in animal models have demonstrated that selegiline administration leads to a significant increase in catalase activity, particularly in the striatum. nih.govnih.govdoi.org For instance, research on 25-week-old rats treated with selegiline (2 mg/kg) showed a notable rise in catalase activity in the striatum. nih.gov Similarly, other studies have reported that selegiline upregulates catalase, which helps in reducing the production of oxidative radicals. nih.gov This effect is not uniform across all brain regions, with the striatum showing a more pronounced response compared to the cortex and hippocampus. nih.gov

In a study involving young male rats, daily injections of (-)-deprenyl (selegiline) resulted in a significant increase in catalase activity in the striatum. nih.gov This enhancement of catalase activity is a key component of selegiline's neuroprotective profile, as catalase is vital for breaking down hydrogen peroxide, a reactive oxygen species, into water and oxygen. um.edu.mt Research using A549 lung epithelial cells also demonstrated that selegiline treatment, especially at a 20 µM concentration, markedly restored catalase activity after being suppressed by elastase-induced oxidative stress. brieflands.com

The induction of catalase by selegiline appears to be independent of its well-known monoamine oxidase-B (MAO-B) inhibitory action. doi.orgnih.gov This suggests a distinct mechanism through which selegiline bolsters cellular antioxidant defenses.

Elevation of Glutathione (B108866) Levels

Selegiline has been observed to increase the levels of glutathione (GSH), a major endogenous antioxidant. In mesencephalic slice cultures, selegiline significantly increased glutathione levels. nih.gov This finding points to selegiline's ability to enhance the cellular antioxidant capacity beyond enzymatic pathways.

Further research has corroborated these findings. In a rat model of neurotoxicity induced by 3-nitropropionic acid, treatment with selegiline (at doses of 5 and 10 mg/kg) led to a significant increase in GSH levels in both the striatum and cortex. nih.gov This reversal of depleted GSH levels highlights selegiline's role in mitigating oxidative stress. nih.gov Studies on global ischemia-induced rats also confirmed that selegiline could restore GSH levels to normal. researchgate.net Similarly, in a model of Parkinson's disease using reserpine-treated rats, selegiline administration improved the levels of reduced glutathione. semanticscholar.org

An in-vitro study on peripheral blood mononuclear lymphocytes from patients with rheumatoid arthritis showed that selegiline, particularly at concentrations of 150 and 200 µg/mL, significantly increased GSH levels. impactfactor.org However, some studies have reported that selegiline treatment did not affect the activity of glutathione peroxidase, an enzyme that utilizes glutathione to reduce hydrogen peroxide. nih.govum.edu.mtsci-hub.se

Modulation of Heme Oxygenase-1 (HO-1) Expression

Selegiline can modulate the expression of Heme Oxygenase-1 (HO-1), a stress-inducible enzyme with antioxidant and cytoprotective functions. In human neuroblastoma SK-N-SH cells, while selegiline alone did not alter HO-1 expression, it significantly enhanced the dopamine-induced expression of HO-1 mRNA and protein. scielo.brbvsalud.orgnih.gov This potentiation effect was substantial, with a more than six-fold increase compared to cells treated with dopamine alone. scielo.brbvsalud.orgnih.gov

The induction of HO-1 is considered a cellular defense mechanism against oxidative stress. scielo.brmdpi.com The finding that selegiline amplifies this response when cells are under oxidative challenge from dopamine suggests a complex interaction. scielo.br It has been proposed that this enhanced HO-1 expression might be a response to increased oxidative stress, as the enzymatic breakdown of dopamine by MAO-B is blocked by selegiline, potentially leading to increased auto-oxidation. scielo.br

Research in other cell models and contexts has also pointed to the involvement of the Nrf2/HO-1 pathway in the neuroprotective actions of compounds like selegiline. semanticscholar.org For instance, some neuroprotective agents exert their effects by activating this pathway. semanticscholar.org

Suppression of Non-Enzymatic and Iron-Catalyzed Dopamine Auto-Oxidation

A significant aspect of selegiline's neuroprotective mechanism involves its ability to suppress the auto-oxidation of dopamine. nih.gov Dopamine can spontaneously oxidize, a process that is accelerated in the presence of iron, leading to the formation of reactive oxygen species and quinones that are toxic to neurons. researchgate.netnih.govsci-hub.se This iron-catalyzed dopamine auto-oxidation is considered a key factor in the progressive loss of dopaminergic neurons. nih.gov

Selegiline has been shown to directly interfere with this process. nih.govresearchgate.net This action is independent of its MAO-B inhibition. By suppressing the non-enzymatic and iron-catalyzed auto-oxidation of dopamine, selegiline reduces the generation of harmful free radicals. nih.govresearchgate.netnsj.org.sa This contributes to the protection of dopaminergic neurons from self-inflicted oxidative damage. The accumulation of iron in dopaminergic neurons can create a cycle of dopamine auto-oxidation and oxidative stress, which selegiline helps to break. nih.govsci-hub.se

Transcriptional and Gene Expression Regulation

Selegiline exerts influence over cellular function by modulating the expression of various genes, particularly those involved in cell survival and neurotransmitter synthesis.

Stimulation of L-Aromatic Amino Acid Decarboxylase Gene Expression

Research has indicated that selegiline can stimulate the gene expression of L-aromatic amino acid decarboxylase (AADC). nih.gov AADC is the enzyme responsible for the final step in the synthesis of dopamine and serotonin. One study demonstrated that irreversible MAO-B inhibitors, including selegiline, stimulated AADC gene expression in PC12 cells. researchgate.net This effect was specific to irreversible MAO-B inhibitors, as a reversible inhibitor did not produce the same result. researchgate.net

This stimulation of AADC gene expression suggests a mechanism by which selegiline could enhance dopamine synthesis, which is separate from its primary role in preventing dopamine breakdown. It has been noted that in mouse midbrain, administered selegiline also increased AADC mRNA and protein. ucl.ac.uk

Induction of Pro-Survival Genes

Selegiline promotes neuronal survival by inducing the expression of pro-survival and anti-apoptotic genes. mdpi.comnih.govscilit.comnih.govsemanticscholar.org A key target of this action is the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.comspandidos-publications.com Selegiline has been shown to upregulate the expression of anti-apoptotic members like Bcl-2, Bcl-xL, and Bcl-w, while downregulating pro-apoptotic members such as Bad and Bax. mdpi.com

This gene induction is considered a fundamental part of selegiline's neuroprotective properties. mdpi.comnih.gov Studies in various cellular and animal models have consistently demonstrated this effect. mdpi.com For example, in hippocampal neural stem cells, selegiline treatment increased the mRNA expression of Bcl-2 and protected the cells from oxidative stress-induced death. spandidos-publications.com Similarly, in a neurotoxicity model, selegiline administration increased the expression of Bcl-2. nih.gov

The induction of these pro-survival genes appears to be mediated through complex signaling pathways, with some research suggesting a differential role for MAO-A and MAO-B in this process. mdpi.comnih.gov Selegiline also enhances the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), further contributing to its pro-survival effects. mdpi.comspandidos-publications.comnih.gov

Data Tables

Table 1: Effect of Selegiline on Antioxidant Enzymes and Glutathione

| Parameter | Model System | Effect | Citation |

|---|---|---|---|

| Catalase Activity | 25-week-old rat striatum | Increased | nih.gov |

| Young male rat striatum | Increased | nih.gov | |

| A549 lung cells | Restored/Increased | brieflands.com | |

| Glutathione (GSH) Levels | Mesencephalic slice cultures | Increased | nih.gov |

| Rat striatum and cortex (3-NP model) | Increased | nih.gov | |

| Global ischemia-induced rats | Restored to normal | researchgate.net | |

| Human lymphocytes (in vitro) | Increased | impactfactor.org |

| Glutathione Peroxidase | Rat striatum | No change | nih.govum.edu.mtsci-hub.se |

Table 2: Selegiline's Influence on Gene Expression

| Gene/Protein | Model System | Effect | Citation |

|---|---|---|---|

| Heme Oxygenase-1 (HO-1) | Human neuroblastoma SK-N-SH cells (with dopamine) | Increased expression | scielo.brbvsalud.orgnih.gov |

| L-Aromatic Amino Acid Decarboxylase (AADC) | PC12 cells, mouse midbrain | Stimulated gene expression | nih.govresearchgate.netucl.ac.uk |

| Bcl-2 (anti-apoptotic) | Cellular and animal models | Upregulated expression | mdpi.com |

| Hippocampal neural stem cells | Increased mRNA expression | spandidos-publications.com | |

| Rat striatum and cortex (3-NP model) | Increased expression | nih.gov | |

| Bax (pro-apoptotic) | Cellular and animal models | Downregulated expression | mdpi.com |

| Rat striatum and cortex (3-NP model) | Reduced expression | nih.gov | |

| Brain-Derived Neurotrophic Factor (BDNF) | Human glioblastoma cells | Increased expression | nih.gov |

| Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Human glioblastoma cells | Increased expression | nih.gov |

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) / Antioxidant Response Element (ARE) Pathway

Selegiline has been shown to exert neuroprotective effects through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)/Antioxidant Response Element (ARE) pathway. nih.govjst.go.jpmdpi.com This pathway is a critical cellular defense mechanism against oxidative stress. brieflands.commdpi.com

Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. brieflands.commdpi.com In the presence of oxidative stress, Keap1 is modified, leading to the release and stabilization of NRF2. brieflands.combrieflands.com Subsequently, NRF2 translocates to the nucleus, where it binds to the ARE, a specific DNA sequence in the promoter region of various antioxidant genes. mdpi.commdpi.comtandfonline.com This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes and detoxification proteins. jst.go.jpnih.gov

Research indicates that selegiline promotes the nuclear translocation of NRF2. nih.govbrieflands.com This leads to an increased binding of NRF2 to the ARE, thereby enhancing the expression of antioxidant genes. nih.govbrieflands.com Studies have demonstrated that selegiline treatment increases the expression of several NRF2 target genes, such as heme oxygenase-1 (HO-1), peroxiredoxin I (PrxI), thioredoxin I (TrxI), thioredoxin reductase I (TrxRxI), and γ-glutamylcysteine synthetase (γGCS). nih.gov Furthermore, selegiline has been found to increase the activity of glutathione-dependent antioxidant enzymes like glutathione peroxidase and glutathione-S-transferase, as well as anti-peroxidative enzymes such as catalase and superoxide dismutase (SOD). nih.govbrieflands.com

The activation of the NRF2/ARE pathway by selegiline is thought to be mediated, at least in part, by the activation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov The neurotrophin receptor TrkB has been identified as a potential upstream signaling molecule in this selegiline-induced PI3K-Nrf2 activation. nih.gov In some cellular models, selegiline's cytoprotective effects were found to be partially dependent on this NRF2-mediated induction of antioxidative proteins. brieflands.comnih.gov

Table 1: Selegiline's Effect on NRF2/ARE Pathway Components and Target Genes

| Component/Gene | Effect of Selegiline | Research Finding |

| NRF2 | Increased nuclear translocation and binding to ARE | Selegiline induces the nuclear accumulation of Nrf2 and increases its binding activity to the enhancer region of human genomic HO-1. nih.govbrieflands.comnih.gov |

| Keap1 | Decreased gene expression | Selegiline treatment was found to decrease Keap1 gene expression in porcine pancreatic elastase (PPE) exposed cells. brieflands.com |

| HO-1 | Increased expression | Deprenyl (Selegiline) increased the expression of HO-1 in SH-SY5Y cells. nih.gov |

| Thioredoxin Superfamilies | Enhanced expression | Selegiline promotes the expression of antioxidant thioredoxin superfamilies. nih.govbrieflands.com |

| Glutathione-dependent antioxidant enzymes | Increased activity | Selegiline increases the activities of glutathione peroxidase and glutathione-S-transferase. nih.gov |

| Catalase and SOD | Increased activity | Selegiline enhances the activities of catalase and superoxide dismutase. nih.govbrieflands.com |

Impact on α-Synuclein Oligomerization, Aggregation, and Degradation Pathways

Selegiline has demonstrated a significant impact on the pathological processes involving α-synuclein, a protein central to the development of synucleinopathies. mdpi.com The aggregation of α-synuclein into toxic oligomers and larger fibrils is a hallmark of these neurodegenerative diseases. researchgate.netmdpi.com

Oligomerization and Aggregation:

In vitro studies have shown that selegiline can directly interfere with the aggregation cascade of α-synuclein. researchgate.net It has been observed to delay the formation of α-synuclein fibrils by extending the lag phase of aggregation, which is the initial period where aggregation nuclei are formed. researchgate.netepfl.ch This suggests that selegiline interferes with the early steps of nuclei formation. researchgate.netepfl.ch Electron microscopy has revealed that in the presence of selegiline, α-synuclein forms amorphous, heterogeneous aggregates, including large annular species, which were found to be non-toxic to primary dopaminergic neuron cultures. researchgate.netepfl.ch Furthermore, selegiline has been reported to destabilize pre-formed α-synuclein fibrils. mdpi.comresearchgate.net

Interestingly, when combined with dopamine, which can promote the formation of toxic protofibrils, selegiline appears to counteract this effect and instead favor the formation of fibrils. epfl.ch This could be beneficial by sequestering smaller, more toxic oligomeric species into larger, less harmful aggregates. researchgate.netepfl.ch

Degradation Pathways:

The clearance of α-synuclein is primarily managed by two major cellular degradation systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP). aginganddisease.orgmayo.edu Research suggests that selegiline can modulate these pathways to enhance the clearance of α-synuclein.

Pharmacological inhibition of monoamine oxidase-B (MAO-B) by selegiline has been shown to facilitate the secretion of α-synuclein, particularly the detergent-insoluble form, from neuronal cells. jneurosci.orgnih.gov This process appears to be mediated by a non-classical, ATP-binding cassette (ABC) transporter-dependent secretion pathway. mdpi.comjneurosci.org By promoting the extracellular release of α-synuclein, selegiline may reduce its intracellular accumulation and subsequent aggregation. jneurosci.org

In vivo studies using rat models have provided further evidence for selegiline's effects. In rats expressing mutant A53T α-synuclein, selegiline administration delayed the formation of α-synuclein aggregates in the striatum and mitigated the loss of dopaminergic neurons. mdpi.comjneurosci.org

Table 2: Selegiline's Impact on α-Synuclein Pathophysiology

| Process | Effect of Selegiline | Detailed Research Findings |

| Fibril Formation | Delayed | Selegiline extends the lag phase of α-synuclein aggregation, interfering with early nuclei formation. researchgate.netepfl.ch |

| Aggregate Morphology | Altered | Promotes the formation of non-toxic, amorphous, and annular aggregates instead of toxic fibrils. researchgate.netepfl.ch |

| Pre-formed Fibrils | Destabilized | Selegiline can destabilize already formed α-synuclein fibrils. mdpi.comresearchgate.net |

| Intracellular Accumulation | Reduced | By promoting secretion, selegiline decreases the intracellular accumulation of detergent-insoluble α-synuclein. mdpi.comjneurosci.org |

| Secretion | Enhanced | Facilitates the secretion of α-synuclein via a non-classical, ABC transporter-mediated pathway. mdpi.comjneurosci.orgnih.gov |

| Neuroprotection | Mitigated neuronal loss | In a rat model, selegiline delayed α-synuclein aggregation and protected dopaminergic neurons. mdpi.comjneurosci.org |

Preclinical Research Methodologies and Models

In Vitro Cellular Models

In vitro models provide a controlled environment to dissect the molecular and cellular effects of Selegiline(1+) on neuronal cells and their precursors. These systems are instrumental in studying neuroprotection, differentiation, and neurogenesis at a fundamental level.

Neuroblastoma Cell Lines for Neuroprotection Studies

Human neuroblastoma cell lines, such as SH-SY5Y, SK-N-SH, and the mouse dopaminergic hybrid cell line MN9D, are widely used to model neuronal injury and protection. In studies involving Selegiline(1+), these cells are often exposed to neurotoxins to induce apoptosis and cell death, mimicking aspects of neurodegenerative conditions.

Research in SH-SY5Y cells has demonstrated that Selegiline(1+) can protect against cytotoxicity induced by various agents, including the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), an active metabolite of MPTP, and peroxynitrite. spandidos-publications.comresearchgate.netnih.gov The protective mechanisms are multifaceted, involving the upregulation of the anti-apoptotic protein Bcl-2 and the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD). spandidos-publications.comcore.ac.uk This is mediated, in part, through the induction of the redox protein thioredoxin (Trx). spandidos-publications.comcore.ac.uk Furthermore, Selegiline(1+) has been shown to increase the expression of MAO-A in these cells, suggesting complex regulatory feedback loops. dntb.gov.ua

In SK-N-SH cells , Selegiline(1+) has been shown to attenuate MPP+-induced apoptosis. mdpi.commdpi.comfrontiersin.org Its protective actions include the preservation of mitochondrial membrane potential, reduction of reactive oxygen species (ROS), and attenuation of molecular markers of apoptosis like cytochrome c release and caspase-3 activation. mdpi.commdpi.comfrontiersin.org

Studies using the dopaminergic MN9D cell line have uncovered a novel neuroprotective mechanism. Selegiline(1+) was found to bind to and inhibit the pro-apoptotic activity of protein disulfide isomerase (PDI). nih.govnih.gov This inhibition prevents mitochondrial outer membrane permeabilization and rescues cells from endoplasmic reticulum (ER) stress-induced apoptosis. nih.govnih.gov

Table 1: Neuroprotective Effects of Selegiline(1+) in Neuroblastoma Cell Lines

| Cell Line | Insult/Toxin | Key Findings |

|---|---|---|

| SH-SY5Y | MPP+, Peroxynitrite, Oxidative Stress | Protects against apoptosis; Upregulates Bcl-2, MnSOD, and thioredoxin (Trx); Induces MAO-A expression. spandidos-publications.comnih.govcore.ac.ukdntb.gov.ua |

| SK-N-SH | MPP+ | Attenuates apoptosis markers (cytochrome c, caspase-3); Preserves mitochondrial function; Reduces ROS. mdpi.commdpi.comfrontiersin.org |

| MN9D | ER Stress (Thapsigargin) | Inhibits the pro-apoptotic function of Protein Disulfide Isomerase (PDI); Prevents mitochondrial outer membrane permeabilization. nih.govnih.gov |

Primary Neuronal Culture Systems

Primary neuronal cultures, derived directly from rodent brain tissue, offer a more physiologically relevant model than immortalized cell lines. Co-cultures of mesencephalic and striatal cells from mouse embryos have been used to study Selegiline(1+)'s effects on dopaminergic neurons. In these systems, Selegiline(1+) demonstrated a capacity to rescue MPP+-injured dopaminergic neurons, even when administered after the toxic insult. mdpi.comexonpublications.com This rescue effect was associated with an increase in dopamine (B1211576) content, the number of tyrosine hydroxylase (TH)-positive cells (a marker for dopaminergic neurons), and the number of astrocytes, suggesting a potential astrocyte-mediated protective mechanism. mdpi.comexonpublications.com Studies on primary cultures of midbrain dopaminergic neurons also confirmed that Selegiline(1+) induces the redox protein Trx, leading to increased expression of MnSOD and Bcl-2, thereby protecting against MPP+-induced toxicity. spandidos-publications.com

Stem Cell Models for Differentiation and Neurogenesis

The influence of Selegiline(1+) on the differentiation and proliferation of various stem cell types has been a significant area of investigation, pointing towards its potential role in neurogenesis and cell replacement therapies.

Embryonic Stem Cells (ESCs): Research has shown that Selegiline(1+) can induce undifferentiated pluripotent ESCs to differentiate into a neuronal phenotype. nih.gov This differentiation is associated with an increased expression of neurotrophic factors, highlighting a mechanism by which Selegiline(1+) may support neuronal development. nih.gov

Bone Marrow Stromal Cells (BMSCs): Selegiline(1+) has been identified as a potent inducer for the differentiation of rat BMSCs into neuronal and, more specifically, dopaminergic-like neurons. researchgate.netfrontiersin.orgresearchgate.netnih.gov Treatment of BMSCs with Selegiline(1+) leads to the expression of neuronal markers such as neurofilament 200 (NF200), neurofilament 68 (NF-68), and microtubule-associated protein 2 (MAP2). frontiersin.orgnih.gov Furthermore, it induces the expression of dopaminergic genes like Tyrosine Hydroxylase (TH) and Nuclear receptor-related factor 1 (NURR1). researchgate.netresearchgate.net This differentiation is often accompanied by the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). nih.gov Studies have also explored the synergistic effects of Selegiline(1+) with other compounds, such as lovastatin, to enhance this neuronal differentiation. frontiersin.org

Neural Stem Cells (NSCs): In cultures of NSCs isolated from the mouse brain, Selegiline(1+) has been shown to promote differentiation specifically towards a neuronal lineage, while decreasing differentiation into astrocytes. nih.govspandidos-publications.comnih.gov This effect is linked to the increased gene expression of neurotrophic factors like BDNF, NGF, and neurotrophin-3 (NT-3). nih.govspandidos-publications.com In rat hippocampal-derived NSCs, Selegiline(1+) demonstrated protective effects against hydrogen peroxide-induced oxidative stress, increasing cell viability and the expression of the anti-apoptotic protein Bcl-2.

Table 2: Effects of Selegiline(1+) on Stem Cell Differentiation

| Stem Cell Type | Source | Key Findings |

|---|---|---|

| Embryonic Stem Cells (ESCs) | Mouse | Induces differentiation into neuronal phenotypes; Increases expression of neurotrophins. nih.gov |

| Bone Marrow Stromal Cells (BMSCs) | Rat | Promotes differentiation into neuron-like and dopaminergic-like cells; Increases expression of TH, NURR1, NF200, NF-68, BDNF, and NGF. researchgate.netresearchgate.netnih.gov |

| Neural Stem Cells (NSCs) | Mouse, Rat | Increases differentiation into neurons and decreases astrocyte differentiation; Upregulates BDNF, NGF, and NT-3; Protects against oxidative stress via Bcl-2 upregulation. nih.govspandidos-publications.com |

| Adipose-derived Stem Cells (ADSCs) | Rat | Induces differentiation into neuron-like cells via the MAPK signaling pathway; Increases expression of Nestin and NF-68. |

In Vivo Animal Models

Animal models are indispensable for evaluating the systemic effects of Selegiline(1+) on neurodegeneration and behavior in a complex living organism. Rodent models are most commonly employed for this purpose.

Neurotoxin-Induced Models of Neurodegeneration

To mimic the neuronal loss seen in diseases like Parkinson's, researchers utilize neurotoxins that selectively damage dopaminergic pathways.

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: The MPTP model is one of the most widely used for studying Parkinson's disease in mice. core.ac.uk Selegiline(1+) administration has been shown to rescue dopaminergic neurons in the substantia nigra from MPTP-induced cell loss. spandidos-publications.com This neurorescue effect is associated with the suppression of the pro-apoptotic Bax/Bcl-2 ratio and a significant increase in the expression of neurotrophic factors BDNF and GDNF. Behaviorally, Selegiline(1+) treatment improves motor deficits, such as gait dysfunction, in MPTP-lesioned mice. spandidos-publications.com

6-Hydroxydopamine (6-OHDA) Model: The 6-OHDA model involves the direct injection of this neurotoxin into the brain of rodents to create a lesion in the dopaminergic system. frontiersin.org In a 6-OHDA mouse model, Selegiline(1+) treatment was found to normalize the number of dopamine neurons in the olfactory bulb, which is often altered in this model. researchgate.netnih.gov It also increased the survival of dopaminergic neurons in the substantia nigra. mdpi.com

Rotenone Model: Rotenone, a pesticide that inhibits mitochondrial complex I, is used to create another animal model of parkinsonism. frontiersin.orgnih.gov In rotenone-treated rats, Selegiline(1+) administration protected against dopaminergic neurodegeneration. mdpi.com This protection was linked to the attenuation of rotenone-induced reductions in mitochondrial complex-I activity and glutathione (B108866) levels, and an increase in the activity of antioxidant enzymes like superoxide dismutase and catalase. nih.gov

Table 3: Neuroprotective Effects of Selegiline(1+) in Neurotoxin-Induced Animal Models

| Model | Animal | Neurotoxin | Key Findings |

|---|---|---|---|

| MPTP | Mouse | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) | Suppresses loss of nigral dopaminergic neurons; Increases BDNF and GDNF levels; Reverses Bax/Bcl-2 ratio; Improves gait dysfunction. spandidos-publications.com |

| 6-OHDA | Mouse | 6-hydroxydopamine | Normalizes the number of dopamine neurons in the olfactory bulb; Increases survival of dopaminergic neurons. mdpi.comresearchgate.netnih.gov |

| Rotenone | Rat | Rotenone | Protects against dopaminergic neurodegeneration; Attenuates mitochondrial complex-I inhibition; Increases antioxidant enzyme activity. mdpi.comnih.gov |

Rodent Behavioral Paradigms for Neurotransmitter Function and Synaptic Plasticity Assessment

Beyond neuroprotection, the effects of Selegiline(1+) on behavior and brain function are assessed using various paradigms. In rodent models of depression, such as the forced swim test and tail suspension test, Selegiline(1+) has been shown to reduce immobility time, an indicator of an antidepressant-like effect. exonpublications.comnih.govspandidos-publications.com This effect appears to be independent of MAO-A inhibition and is linked to an enhancement of dopaminergic transmission. nih.gov

Furthermore, Selegiline(1+) has demonstrated the ability to modulate synaptic plasticity, a cellular correlate of learning and memory. In rats, it prevented the impairment of hippocampal CA1 long-term potentiation (LTP). researchgate.netnih.gov In MPTP-treated mice exhibiting depression-like behavior, Selegiline(1+) restored impaired LTP in the medial prefrontal cortex. exonpublications.comresearchgate.net This restoration of synaptic function is considered a key mechanism underlying its behavioral effects. exonpublications.com Microdialysis studies in rats have also shown that Selegiline(1+) can significantly increase extracellular levels of dopamine and noradrenaline in the prefrontal cortex, which likely contributes to its effects on wakefulness and cognitive functions.

Zebrafish Models in Neurodegenerative Disease Research

Zebrafish (Danio rerio) have emerged as a valuable model organism for studying neurodegenerative diseases due to their genetic and physiological similarities to humans. bionomous.chmdpi.comnih.gov Their nervous system is well-characterized, and they exhibit cognitive processes that share similarities with those in humans. bionomous.chmdpi.com The transparency of zebrafish embryos and larvae allows for real-time imaging of neuronal development and degeneration. nih.gov

In the context of Parkinson's disease (PD) research, zebrafish are particularly useful for investigating the effects of neurotoxins and for screening potential therapeutic compounds. bionomous.chresearchgate.net Neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are used to induce Parkinson's-like symptoms in zebrafish, including the loss of dopaminergic neurons. bionomous.chresearchgate.netmdpi.com This provides a platform to study the mechanisms of neurodegeneration and to test the neuroprotective effects of compounds like Selegiline(1+). mdpi.com

Zebrafish models offer several advantages, including their rapid development, high fecundity, and the ease of genetic manipulation and drug administration. nih.govresearchgate.net These features make them suitable for high-throughput screening of potential drugs for neurodegenerative disorders. mdpi.com While zebrafish are a promising model, it is important to note that differences exist between the fish and mammalian systems, particularly concerning the roles of enzymes like monoamine oxidase (MAO). researchgate.net

Biochemical and Molecular Assays

Enzyme Activity Assays (MAO-A, MAO-B, Cytochrome P450)

Enzyme activity assays are crucial for understanding the mechanism of action of Selegiline(1+).

MAO-A and MAO-B Activity: Selegiline(1+) is a known irreversible inhibitor of monoamine oxidase (MAO), with selectivity for MAO-B at lower doses. nih.govdrugbank.com Assays to determine MAO-A and MAO-B activity are essential to characterize the inhibitory profile of Selegiline(1+). These assays often utilize specific substrates and inhibitors to differentiate between the two isoforms. mybiosource.com For instance, clorgyline is a specific inhibitor of MAO-A, while Selegiline(1+) itself is used as a specific inhibitor for MAO-B. mybiosource.commdpi.com The activity of these enzymes is often measured by detecting the production of hydrogen peroxide, a byproduct of the oxidative deamination of substrates like tyramine. mybiosource.com In studies, Selegiline(1+) has been shown to effectively inhibit MAO-B in a concentration-dependent manner, with little to no effect on MAO-A activity at therapeutic concentrations. acs.org

Cytochrome P450 (CYP) Activity: The metabolism of Selegiline(1+) is primarily carried out by cytochrome P450 enzymes in the liver. nih.govnih.gov In vitro studies using human liver microsomes have identified the specific CYP isoforms involved in its metabolism. The formation of its major metabolites, desmethylselegiline and l-methamphetamine, is catalyzed by several CYP enzymes. nih.gov Research suggests that CYP2B6 plays a major role in Selegiline(1+) metabolism, with contributions from CYP3A4 and CYP2A6. nih.gov Other studies have indicated the involvement of CYP1A2 and CYP3A4 in the formation of desmethylselegiline. nih.gov Furthermore, Selegiline(1+) and its metabolite desmethylselegiline have been shown to inhibit the activity of CYP2C19. nih.gov

Table 1: Enzyme Activity Assays for Selegiline(1+)

| Enzyme | Assay Type | Key Findings Related to Selegiline(1+) | References |

|---|---|---|---|

| MAO-A | Inhibition Assay | Selegiline(1+) shows low inhibitory activity at therapeutic concentrations. | acs.org |

| MAO-B | Inhibition Assay | Selegiline(1+) is a potent and selective irreversible inhibitor. | mybiosource.comacs.org |

| Cytochrome P450 (CYP2B6, CYP3A4, CYP2A6, CYP1A2) | Metabolism/Inhibition Assay | These isoforms are involved in the metabolism of Selegiline(1+). Selegiline(1+) can also inhibit certain CYP isoforms like CYP2C19. | nih.govnih.gov |

Neurotransmitter and Metabolite Quantification

The therapeutic effects of Selegiline(1+) are closely linked to its ability to modulate neurotransmitter levels in the brain. medlink.com

Dopamine, DOPAC, and HVA: By inhibiting MAO-B, Selegiline(1+) prevents the breakdown of dopamine, leading to increased dopamine levels in the brain. drugbank.commedlink.com The quantification of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), is a key aspect of preclinical research. researchgate.netnih.gov Studies have shown that treatment with Selegiline(1+) can lead to a significant increase in extracellular dopamine levels. nih.gov Conversely, levels of DOPAC and HVA, which are products of dopamine metabolism by MAO, are often decreased. researchgate.netnih.gov However, some studies have reported varied effects on these metabolites, which may depend on the specific experimental conditions. nih.gov

5-HIAA: 5-hydroxyindoleacetic acid (5-HIAA) is the main metabolite of serotonin (B10506), and its levels can be an indicator of serotonin turnover. researchgate.net While Selegiline(1+) is more selective for MAO-B, at higher doses, it can also inhibit MAO-A, which is involved in serotonin metabolism. nih.gov Some studies have reported no significant change in 5-HIAA levels with Selegiline(1+) treatment, supporting its selectivity for MAO-B. researchgate.netnih.gov In contrast, other research has shown reductions in 5-HIAA levels, suggesting some effect on serotonin metabolism. nih.gov

Methods such as high-performance liquid chromatography (HPLC) with electrochemical detection are commonly used for the sensitive quantification of these neurotransmitters and metabolites. researchgate.net

Oxidative Stress Marker Analysis

Selegiline(1+) has been shown to possess neuroprotective properties that may be independent of its MAO-B inhibitory activity, partly through the reduction of oxidative stress. researchgate.netnih.gov

Reactive Oxygen Species (ROS): Selegiline(1+) has been found to decrease the production of reactive oxygen species (ROS). researchgate.netnih.gov This antioxidant effect is significant as ROS can cause cellular damage through mechanisms like lipid peroxidation. impactfactor.org

Malondialdehyde (MDA): Malondialdehyde (MDA) is a marker of lipid peroxidation and oxidative stress. impactfactor.orgimrpress.com Studies have demonstrated that Selegiline(1+) can significantly decrease MDA levels in various experimental models of oxidative stress. researchgate.netnih.govimrpress.com For example, in rats exposed to aluminum phosphide, Selegiline(1+) treatment reduced MDA production in cardiac tissue. researchgate.netnih.gov Similarly, in isolated human peripheral blood mononuclear cells, Selegiline(1+) showed a concentration-dependent decrease in MDA content. impactfactor.org

Table 2: Effect of Selegiline(1+) on Oxidative Stress Markers

| Marker | Effect of Selegiline(1+) | Research Model | References |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Decrease | Rat cardiac tissue | researchgate.netnih.gov |

| Malondialdehyde (MDA) | Decrease | Rat cardiac tissue, Human PBMLs | researchgate.netnih.govimpactfactor.orgimrpress.com |

| Glutathione (GSH) | Increase | Rat cardiac tissue, Human PBMLs | researchgate.netnih.govimpactfactor.orgimrpress.com |

Gene Expression Profiling

Gene expression analysis provides insights into the molecular mechanisms underlying the effects of Selegiline(1+).

RT-PCR, Microarray, RNA Sequencing: Techniques such as reverse transcription-polymerase chain reaction (RT-PCR), microarray, and RNA sequencing are used to analyze changes in gene expression following Selegiline(1+) treatment. These methods have revealed that Selegiline(1+) can modulate the expression of various genes involved in neuroprotection and cell survival. spandidos-publications.compensoft.net For instance, studies have shown that Selegiline(1+) can increase the mRNA expression of neurotrophic factors like glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF). spandidos-publications.com It has also been shown to influence the expression of genes involved in apoptosis, such as Bax and Bcl-2. spandidos-publications.com In a study on rat bone marrow mesenchymal stem cells, Selegiline(1+) was found to increase the expression of dopaminergic genes like Tyrosine Hydroxylase (TH) and Nuclear receptor-related factor 1 (NURR1). pensoft.net

Protein Expression and Modification Analysis

Analyzing changes in protein expression and post-translational modifications helps to further elucidate the cellular effects of Selegiline(1+).

Western Blot, Immunocytochemistry, ELISA: These techniques are widely used to detect and quantify specific proteins. biocompare.comthermofisher.comabyntek.compatsnap.combiomedpharmajournal.org Western blot analysis has been used to confirm the upregulation of proteins like GDNF and BDNF in response to Selegiline(1+) treatment. spandidos-publications.com It has also been employed to show that Selegiline(1+) can increase the expression of heme oxygenase-1 (HO-1), an enzyme involved in the cellular stress response. scielo.brnih.govscielo.br Immunocytochemistry can be used to visualize the localization of these proteins within cells. ELISA is a quantitative method that can be used to measure the levels of specific proteins in biological samples. patsnap.combiomedpharmajournal.org

Mitochondrial Function Assessment (e.g., Oxygen Uptake, Membrane Potential, Complex Activity)

Selegiline (B1681611), particularly in its protonated form Selegiline(1+) which is crucial for its biological activity, has been a subject of extensive preclinical research to elucidate its neuroprotective mechanisms beyond its well-established role as a monoamine oxidase-B (MAO-B) inhibitor. A significant focus of this research has been on its effects on mitochondrial function, a key aspect of neuronal health and survival.

Oxygen Uptake: The assessment of mitochondrial oxygen consumption is a fundamental method to determine the efficiency of the electron transport chain (ETC). Studies have shown that selegiline can influence mitochondrial respiration. For instance, in mouse models, selegiline treatment increased state 3 oxygen uptake, which is the rate of oxygen consumption in the presence of ADP and respiratory substrates, indicating an enhancement of oxidative phosphorylation capacity. nih.gov This effect is significant as impaired mitochondrial respiration is a hallmark of many neurodegenerative diseases. In some experimental models, such as acute myeloid leukemia cells, high doses of L-deprenyl (a synonym for selegiline) have been observed to inhibit mitochondrial respiration, as measured by oxygen consumption rate (OCR). spandidos-publications.com This suggests that the effects of selegiline on oxygen uptake can be context-dependent. The measurement of OCR is typically performed using techniques like high-resolution respirometry with Clark-type electrodes or fluorescence-based sensors. capes.gov.brmdpi.complos.org

Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis. A fall in ΔΨm is an early event in apoptosis, or programmed cell death. nih.govnih.gov Preclinical studies have demonstrated that selegiline can prevent the decrease in ΔΨm associated with cellular stress. nih.govnih.gov For example, in PC12 cells subjected to trophic factor withdrawal, a model for neuronal apoptosis, treatment with (-)-deprenyl (selegiline) markedly reduced the proportion of mitochondria with decreased ΔΨm. nih.govnih.gov This protective effect is thought to contribute significantly to its neuroprotective properties. mdpi.com The assessment of ΔΨm in these studies often employs fluorescent potentiometric dyes such as JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) and chloromethyl-tetramethylrosamine (CMTMR). nih.govnih.govcellsignal.com JC-1 is a ratiometric dye that forms aggregates with red fluorescence in healthy mitochondria with high ΔΨm, and exists as monomers with green fluorescence in the cytoplasm and in mitochondria with low ΔΨm. nih.govcellsignal.com

Mitochondrial Complex Activity: The electron transport chain is composed of several multi-protein complexes (Complex I-IV). The activity of these individual complexes can be assessed to pinpoint specific sites of action of a compound. Research has indicated that selegiline can modulate the activity of these complexes. Selegiline has been shown to potentiate the activity of mitochondrial cytochrome c oxidase (Complex IV). nih.govmdpi.com Furthermore, in some models of neurotoxicity, selegiline treatment has been found to increase the activity of Complex I. researchgate.net However, other studies have reported that selegiline, when administered with carbidopa/levodopa (B1675098), did not affect the activities of complexes I, II/III, and IV in platelets of patients with early Parkinson's disease, suggesting that the baseline impairment of complex I in this disease is not medication-induced. neurology.org In a rat model of depression, selegiline nanoparticles were found to restore the activities of mitochondrial enzyme complexes I and II. tandfonline.com These findings highlight the complex and context-dependent interactions of selegiline with the mitochondrial respiratory chain. The activity of these complexes is typically measured using spectrophotometric or in-gel activity assays that utilize specific substrates and electron acceptors for each complex. tandfonline.com

| Parameter | Methodology | Observed Effect of Selegiline | Reference |

| Oxygen Uptake | High-resolution respirometry | Increased state 3 oxygen uptake in mouse models. nih.gov Inhibition of oxygen consumption rate (OCR) at high doses in some cancer cell lines. spandidos-publications.com | nih.govspandidos-publications.com |

| Mitochondrial Membrane Potential (ΔΨm) | Fluorescent potentiometric dyes (e.g., JC-1, CMTMR) | Prevents the decrease in ΔΨm in response to apoptotic stimuli. nih.govnih.gov | nih.govnih.gov |

| Mitochondrial Complex I Activity | Spectrophotometric assays | Increased activity in some neurotoxicity models. researchgate.net No effect in platelets of early Parkinson's disease patients (in combination therapy). neurology.org | researchgate.netneurology.org |

| Mitochondrial Complex IV Activity | Spectrophotometric assays | Potentiates activity. nih.govmdpi.com | nih.govmdpi.com |

Advanced Proteomic and Biophysical Methodologies

To further understand the molecular targets and engagement of selegiline(1+), advanced preclinical research methodologies such as Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA) are employed.

Activity-Based Protein Profiling (ABPP) is a powerful functional proteomics technique used to identify the active sites of enzymes in complex biological samples. wikipedia.orgacs.org It utilizes chemical probes that covalently bind to the active site of specific enzyme classes. wikipedia.org This methodology is particularly well-suited for studying selegiline due to its mechanism-based, irreversible inhibition of MAO-B, which involves the formation of a covalent bond.

Recent studies have utilized the unique propargylamine (B41283) moiety of selegiline for click chemistry-based ABPP to screen for its protein targets in a mouse dopaminergic neuronal cell line. nih.gov This approach confirmed the dose-dependent labeling of selegiline. nih.gov Through chemical proteomics experiments, proteins with a significant fold change in labeling were identified as potential targets. nih.gov Remarkably, this research identified members of the protein disulfide isomerase (PDI) family, including PDI, PDIA3, PDIA4, and PDIA6, as novel targets of selegiline. nih.gov Selegiline was found to covalently bind to PDI, inhibiting its enzymatic activity. nih.gov This finding suggests a novel neuroprotective mechanism for selegiline beyond MAO-B inhibition, by suppressing the pro-apoptotic activity of PDI. nih.gov

The general workflow for ABPP in the context of selegiline involves:

Probe Design: Utilizing the reactive propargylamine group of selegiline as an intrinsic reactive group.

Cellular Labeling: Incubating cells or cell lysates with selegiline.

Tagging: Using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC) to attach a reporter tag (like a fluorophore or biotin) to the alkyne group of selegiline that has covalently bound to its targets. nih.gov

Target Identification: The tagged proteins are then visualized by in-gel fluorescence scanning or enriched using affinity purification (e.g., with streptavidin beads if biotin-tagged) and identified by mass spectrometry. acs.org

| Methodology | Application to Selegiline | Key Findings | Reference |

| Activity-Based Protein Profiling (ABPP) | Utilized the propargylamine moiety for click chemistry-based target identification in a neuronal cell line. | Identified protein disulfide isomerase (PDI) and related proteins as novel covalent targets of selegiline. nih.gov | nih.gov |

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the engagement of a ligand (such as a drug) with its protein target in a cellular environment. cetsa.orgpelagobio.comunivr.it The principle behind CETSA is that when a ligand binds to a protein, it generally increases the protein's thermal stability, leading to a higher melting temperature. cetsa.orgpelagobio.com This change in thermal stability can be quantified to confirm target engagement.

While specific studies applying CETSA to selegiline(1+) are not widely published, the methodology is highly applicable for verifying its binding to known targets like MAO-B and newly identified targets like PDI within intact cells. nih.gov CETSA offers the advantage of being a label-free technique, not requiring any modification of the compound, which is beneficial for studying small molecules like selegiline. mdpi.com

A typical CETSA workflow involves:

Treatment: Treating intact cells or cell lysates with the compound of interest (selegiline) or a vehicle control. pelagobio.com

Heating: Heating the samples across a range of temperatures. univr.it

Lysis and Separation: Lysing the cells and separating the soluble protein fraction from the precipitated (denatured) proteins by centrifugation. univr.it

Detection: Quantifying the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry. mdpi.com

An increase in the amount of soluble target protein at higher temperatures in the selegiline-treated samples compared to the control would indicate target engagement. This method could be instrumental in confirming that selegiline(1+) engages with its targets under physiological conditions and could be used to assess the relative binding affinity of different selegiline analogs or derivatives.

| Methodology | Potential Application to Selegiline | Principle | Reference |

| Cellular Thermal Shift Assay (CETSA) | To confirm the engagement of selegiline with its targets (e.g., MAO-B, PDI) in intact cells. | Ligand binding increases the thermal stability of the target protein, which is detected as a shift in its melting temperature. cetsa.orgpelagobio.com | cetsa.orgpelagobio.comunivr.itmdpi.com |

Comparative Pharmacological Studies and Structure Activity Relationships

Comparative Analysis with Other Monoamine Oxidase B (MAO-B) Inhibitors (e.g., Rasagiline)

Selegiline (B1681611) and rasagiline (B1678815), both irreversible MAO-B inhibitors, share a common propargylamine (B41283) structure, yet exhibit significant pharmacological differences stemming from their distinct metabolic pathways and subsequent biological activities. nih.govwikipedia.org

Distinct Metabolite Profiles and Their Respective Biological Activities

A key differentiator between selegiline and rasagiline lies in their metabolism. nih.gov Orally administered selegiline undergoes rapid metabolism in the liver, primarily by CYP2B6, and to a lesser extent by CYP2A6 and CYP3A4. nih.gov This process yields three major metabolites: L-methamphetamine, L-amphetamine, and desmethylselegiline. nih.govwikipedia.orgnih.gov The amphetamine-based metabolites are known to have sympathomimetic and psychostimulant effects, which may contribute to some of selegiline's side effects. wikipedia.orgwikipedia.org Furthermore, there is debate about whether these metabolites could have toxic effects. openaccessjournals.com In contrast, some research suggests that desmethylselegiline possesses antiapoptotic activity at very low concentrations. nih.gov

Rasagiline is metabolized by CYP1A2 into its main metabolite, 1-(R)-aminoindan. nih.govwikipedia.org Unlike selegiline's metabolites, 1-(R)-aminoindan is not amphetamine-like and has demonstrated neuroprotective properties in various experimental models. nih.govwikipedia.orgopenaccessjournals.comnih.gov This fundamental difference in metabolite profiles is a crucial factor in the differing pharmacological effects observed between the two drugs. nih.gov

| Parent Compound | Primary Metabolites | Biological Activity of Metabolites |

|---|---|---|

| Selegiline | L-methamphetamine, L-amphetamine, Desmethylselegiline | L-methamphetamine and L-amphetamine have sympathomimetic and psychostimulant effects. wikipedia.orgwikipedia.org Desmethylselegiline may have antiapoptotic properties. nih.gov |

| Rasagiline | 1-(R)-aminoindan | Neuroprotective. nih.govwikipedia.orgopenaccessjournals.comnih.gov |

Differential Neurochemical and Behavioral Effects in Preclinical Models

Preclinical studies have highlighted significant differences in the neurochemical and behavioral effects of selegiline and rasagiline. A 2023 study revealed that selegiline, at low concentrations, enhances the electrically stimulated release of dopamine (B1211576) from rat striatal slices, a property not observed with rasagiline. mdpi.comnih.gov This dopaminergic enhancer effect of selegiline is thought to be related to its agonist activity at the trace amine-associated receptor 1 (TAAR1). mdpi.comnih.gov Interestingly, rasagiline was found to antagonize this effect of selegiline, suggesting it may act as a TAAR1 antagonist. mdpi.comnih.govnih.gov The selegiline metabolite, (-)-methamphetamine, also demonstrated this enhancer activity on dopamine release. mdpi.comnih.gov

In behavioral models, these neurochemical differences translate into varied outcomes. For instance, in a mouse model of Parkinson's disease, selegiline showed antidepressant-like effects, which were not observed with rasagiline, even at doses that produced comparable MAO-B inhibition. frontiersin.org The antidepressant effect of selegiline correlated with reduced cortical dopamine turnover rates. frontiersin.org Furthermore, in a rat model of learning deficit induced by tetrabenazine, the beneficial effect of selegiline was abolished by rasagiline. nih.gov These findings suggest that selegiline's behavioral effects are a composite of its MAO-B inhibition and its distinct dopaminergic enhancer activity, a property that rasagiline lacks and may even counteract. mdpi.comnih.gov

Comparative Assessment of Neuroprotective Pathways and Potencies

Both selegiline and rasagiline have demonstrated neuroprotective properties in preclinical models, a characteristic attributed in part to their propargylamine structure. explorationpub.commedscape.com These effects are believed to be independent of their MAO-B inhibitory action. explorationpub.commedscape.com The neuroprotective mechanisms are multifactorial and include the upregulation of anti-apoptotic proteins like Bcl-2, as well as neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). nih.govexplorationpub.comnih.gov Both drugs can also prevent mitochondrial-dependent apoptosis. nih.govresearchgate.net